molecular formula C4H7OSi B14509720 CID 78065238

CID 78065238

Cat. No.: B14509720
M. Wt: 99.18 g/mol
InChI Key: JRSMFZVCKCUMMG-UHFFFAOYSA-N
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Description

CID 78065238 (Compound Identifier 78065238) is a chemical compound characterized in a study involving the analysis of CIEO (a natural extract or essential oil, exact origin unspecified). Its structural identity was confirmed via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation (Figure 1B, 1C) . The compound exhibits a distinct mass spectral profile (Figure 1D), suggesting unique fragmentation patterns indicative of specific functional groups or structural motifs.

Properties

Molecular Formula

C4H7OSi

Molecular Weight

99.18 g/mol

InChI

InChI=1S/C4H7OSi/c1-4(5)2-3-6/h2-3H2,1H3

InChI Key

JRSMFZVCKCUMMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC[Si]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78065238 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH. These conditions are optimized to ensure the highest yield and purity of the compound.

    Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

CID 78065238 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically results in the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups. Common reagents used in these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

CID 78065238 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes or proteins.

    Medicine: The compound has potential therapeutic applications, including its use in drug development and disease treatment. It may exhibit pharmacological properties that make it suitable for treating specific medical conditions.

    Industry: In industrial applications, this compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 78065238 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

CID 78065238’s structural analogs can be inferred from compounds with comparable isolation methods or spectral features. For example:

  • Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share marine toxin backbones but differ in methyl or hydroxyl substitutions (Figure 1A–D in ) . These compounds contrast with this compound in origin (marine vs. plant-derived) but may share cyclic ether or polyketide-like features.
  • However, their synthetic accessibility (e.g., via bromination or amidation reactions) and pharmacological profiles (e.g., CYP1A2 inhibition) differ significantly .

Physicochemical Properties

A hypothetical comparison table is constructed based on methodologies from , and 13:

Property This compound Oscillatoxin D (CID 101283546) CAS 20358-06-9 (PubChem 2049887)
Molecular Formula Not specified C₃₃H₅₀O₈ C₇H₅FN₂S
Molecular Weight Not specified 610.7 g/mol 168.19 g/mol
LogP (Partition Coefficient) N/A Estimated >4 (lipophilic) 1.57–2.85 (variable predictors)
Solubility N/A Low (marine toxin) 0.249 mg/mL in water
Key Functional Groups Cyclic structure Polyketide, cyclic ether Thiophene, fluorophenyl
Bioactivity Not reported Cytotoxic CYP1A2 inhibition

Analytical and Spectral Distinctions

  • GC-MS Retention Time : this compound elutes in a specific vacuum distillation fraction (Figure 1C), suggesting intermediate volatility compared to lighter (early-eluting) or heavier (late-eluting) compounds in CIEO .
  • Mass Spectral Patterns : The compound’s fragmentation (Figure 1D) may differ from oscillatoxins (which show marine toxin-specific ions) or synthetic thiophenes (e.g., sulfur-related peaks at m/z 64 or 96) .

Content in Natural Extracts

This compound’s concentration varies across CIEO fractions (Figure 1C), implying differential abundance compared to co-eluting compounds. This contrasts with oscillatoxins, which are typically isolated in trace amounts from marine cyanobacteria .

Research Implications and Limitations

While this compound’s exact role remains unelucidated, its structural and analytical data provide a foundation for:

  • Drug Discovery: Potential bioactivity screening against targets like enzymes or receptors .
  • Phytochemical Profiling: Use as a marker for CIEO quality control or taxonomic studies .
  • Synthetic Optimization : Guidance for derivatization to enhance solubility or stability .

Limitations : Absence of explicit bioactivity data, synthetic routes, or X-ray crystallography for this compound restricts mechanistic insights. Future studies should prioritize these aspects .

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